
N-(3-chloro-4-methoxybenzyl)-2,2-dimethoxy-1-ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxybenzyl)-2,2-dimethoxy-1-ethanamine, also known as O-Desmethyltramadol (ODT), is a synthetic compound that is structurally related to tramadol, a widely used pain medication. ODT has been the subject of scientific research due to its potential applications in the treatment of pain and other medical conditions.
Aplicaciones Científicas De Investigación
Analytical Characterization
NBOMe derivatives, including substances such as 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe, have been identified on blotter papers and analyzed using various techniques, including Direct Analysis in Real Time AccuTOF™ mass spectrometry and high-performance liquid chromatography triple quadrupole mass spectrometry (HPLC-MS/MS) for confirmation and quantification. These methods have been crucial for identifying the presence of these compounds in forensic samples, providing a foundation for understanding their distribution and use in illicit markets (Poklis et al., 2015).
Pharmacological Activity
NBOMe compounds act as potent agonists at the 5-HT2A receptor, inducing effects similar to those of classic psychedelics. This receptor affinity and activity have been central to studies investigating their psychoactive properties. Research has shown that these compounds induce serotonin-like syndrome with bizarre behavior, severe agitation, and seizures, highlighting their significant impact on the central nervous system (Poklis et al., 2015).
Metabolism and Toxicology
The metabolism of NBOMe derivatives involves processes such as hydroxylation, O-demethylation, N-dealkylation, nitro reduction, dehydrogenation, and combinations thereof. A study on the metabolic profile determination of 25N-NBOMe in human liver microsomes using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS) has provided insights into the metabolic pathways of these compounds, suggesting the formation of several metabolites through complex biotransformations (Seo et al., 2018).
Propiedades
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)methyl]-2,2-dimethoxyethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO3/c1-15-11-5-4-9(6-10(11)13)7-14-8-12(16-2)17-3/h4-6,12,14H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLLIIJOKWECSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC(OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

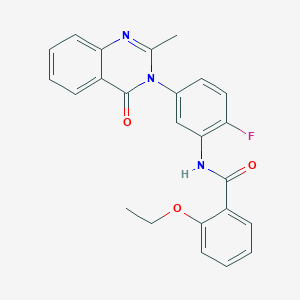

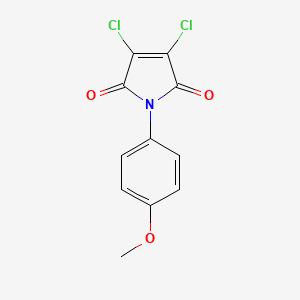
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2803987.png)
![3-[(3-Chlorophenyl)methoxy]propanenitrile](/img/structure/B2803988.png)
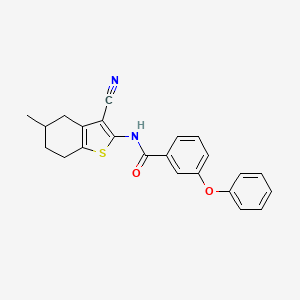
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide](/img/structure/B2803990.png)
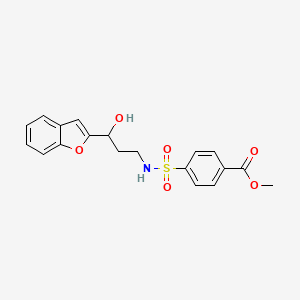
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2803993.png)
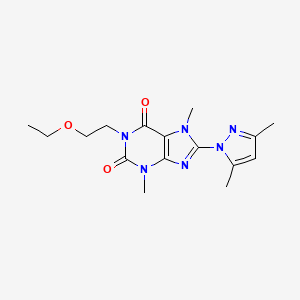
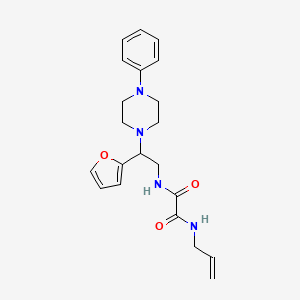
![[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3,5-bis(trifluoromethyl)benzoate](/img/structure/B2803998.png)

![2-[2-(2,4-Dihydroxyphenyl)-2-oxoethoxy]benzoic acid](/img/structure/B2804002.png)